2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
Description
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene is a chemical compound that belongs to the category of aromatic ethers. This compound has various applications in scientific research, especially in the field of organic synthesis.
Properties
IUPAC Name |
2-bromo-4-methyl-1-prop-2-enoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEPWKNTUYRJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292958 | |
| Record name | 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2120-18-5 | |
| Record name | NSC86578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene typically involves the reaction of 2-bromo-4-methylphenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols and ethers.
Oxidation Reactions: Products include phenols and quinones.
Reduction Reactions: Products include hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H9BrO
- Molecular Weight : 225.08186 g/mol
- CAS Number : 1020991-05-2
The compound features a bromine atom, a methyl group, and a propargyl ether substituent on a benzene ring, which contributes to its reactivity and potential applications. The presence of both the bromine atom and the propargyl ether group allows for diverse chemical interactions.
Synthetic Routes
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene can be synthesized through various methods, including:
- Bromination of 2-Methyl-4-(prop-2-en-1-yloxy)benzene : Utilizing bromine in the presence of catalysts like iron or aluminum bromide.
- Propargyl Ether Formation : Reaction with propargyl bromide under basic conditions.
These synthetic routes are crucial for producing the compound in sufficient yields for research applications.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows it to participate in various reactions:
- Electrophilic Aromatic Substitution : The bromine atom enables substitution reactions with nucleophiles.
- Nucleophilic Addition : The propargyl ether group can engage in nucleophilic attacks.
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown that related compounds demonstrate significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli.
| Compound | Test Organism | Inhibition (%) | IC50 (µg/mL) |
|---|---|---|---|
| 2d | Bacillus subtilis | 55.67±0.26 | 79.9 |
| 4a | Escherichia coli | 81.07±0.1 | 64.92 |
The mechanism of action is hypothesized to involve the electrophilic nature of the bromine atom and the nucleophilic potential of the propargyl ether group, allowing interactions with biological targets such as proteins and enzymes involved in metabolic processes .
Drug Discovery
The compound is being investigated for its potential in drug development due to its structural features that may influence biological pathways. Its reactivity can lead to derivatives that might possess therapeutic properties.
Case Study 1: Antimicrobial Activity
In a study assessing various derivatives of propargyl ethers, it was found that modifications significantly influenced the antimicrobial efficacy against bacterial strains. The compound exhibited notable inhibition rates, suggesting its potential as an antimicrobial agent .
Case Study 2: Synthesis Optimization
A systematic approach was taken to optimize the synthesis of this compound using different bases and solvents. The reaction conditions were varied to achieve yields ranging from moderate (74%) to very good (85%), demonstrating the importance of reaction environment on product yield .
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene involves its role as an electrophile in organic reactions. The presence of the bromine atom and the prop-2-en-1-yloxy group makes it highly reactive. It can form sigma-bonds with nucleophiles, leading to the formation of various substituted products.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the prop-2-en-1-yloxy group.
4-Bromo-2-methylphenol: Similar structure but with different substitution pattern.
2-Bromo-4-methyl-1-(propan-2-yloxy)benzene: Similar structure but with a different alkoxy group.
Uniqueness
Biological Activity
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. The compound features a bromine atom and a propargyl ether group, which contribute to its unique reactivity and biological profile. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound's structure allows it to participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition. These reactions are crucial for its interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against bacteria such as Bacillus subtilis, with a percentage inhibition of approximately 55.67% at a concentration of 100 µg/mL and an IC50 value of 79.9 µg/mL .
- Antitumor Activity : Similar compounds have shown varying degrees of antitumor effects, suggesting potential applications in cancer therapy.
- Anti-HIV Activity : Compounds in this class have been noted for their ability to inhibit HIV replication.
- DNA Scavenging Inhibition : The compound has shown promise in inhibiting DNA damage, which is critical in cancer progression.
- Central Nervous System Effects : Some derivatives exhibit activities that may influence neurological functions.
The biological activity of this compound can be attributed to its reactive alkynyl groups. These groups facilitate interactions with various biomolecules, potentially leading to:
- Electrophilic Attack : The bromine atom can engage in electrophilic attacks on nucleophilic sites within biological molecules.
- Nucleophilic Addition Reactions : The propargyl ether group allows for nucleophilic additions, enhancing the compound's versatility as a bioactive agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Antimicrobial Activity | Antitumor Activity | Other Activities |
|---|---|---|---|---|
| 1-Bromo-4-methyl-2-(prop-2-en-1-yloxy)benzene | Similar brominated structure | Moderate | Potential | Varies |
| 1-Bromo-3-(prop-2-en-1-yloxy)benzene | Different substitution on benzene | Low | Limited | Varies |
| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Enhanced reactivity due to additional halogen | High (82% inhibition at 100 µg/mL) | Not specified | Anti-HIV |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Synthesis Methodology : The compound was synthesized using propargyl bromide in the presence of bases like potassium carbonate under reflux conditions, yielding moderate to high yields (up to 85%) depending on reaction conditions .
- Biological Evaluation : A study reported that derivatives exhibited significant urease inhibition activity, with some compounds achieving over 80% inhibition at specific concentrations .
- Pharmacological Applications : The compound's potential as a building block for more complex bioactive molecules has been highlighted, particularly in the development of new pharmaceuticals targeting cancer and infectious diseases .
Q & A
Basic Research Question
- NMR Analysis :
- ¹H NMR : Peaks at δ 4.72–4.76 ppm (allyloxy -CH₂), δ 2.51–2.55 ppm (terminal alkyne proton in analogous propargyl derivatives), and aromatic protons (δ 6.95–7.68 ppm) confirm substitution patterns .
- ¹³C NMR : Signals for allyloxy carbons (δ 51–55 ppm) and quaternary aromatic carbons (δ 116–167 ppm) validate connectivity .
- X-ray Crystallography :
How does the allyloxy group influence regioselectivity in substitution vs. oxidation reactions?
Advanced Research Question
The allyloxy group’s electron-donating nature directs electrophilic substitution to the para position relative to the methyl group. However, competing oxidation pathways require careful control:
- Substitution Reactions : Use mild nucleophiles (e.g., amines) in DMF at 60–80°C to minimize allyl group cleavage .
- Oxidation Pathways : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the allyloxy group may form epoxides or carboxylic acids. Monitor via IR (C=O stretch at ~1700 cm⁻¹) and adjust pH/temperature to favor desired products .
What challenges arise in resolving crystal structures of halogenated allyloxybenzenes, and how are they addressed?
Advanced Research Question
- Disorder in Allyl Groups : The flexible allyloxy moiety often exhibits positional disorder. Mitigate this by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters with SHELXL .
- Halogen Bonding : Bromine’s polarizability may induce weak intermolecular interactions (C-Br⋯O). Use Mercury software to analyze packing diagrams and validate hydrogen-bonding patterns via graph-set analysis (e.g., R₂²(8) motifs) .
How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?
Advanced Research Question
Discrepancies between solution-phase (NMR) and solid-state (XRD) data often stem from dynamic effects or polymorphism:
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., −40°C to 80°C) detects conformational changes in the allyloxy group .
- Polymorph Screening : Recrystallize from multiple solvents (e.g., ethanol, DCM/hexane) and compare unit-cell parameters with Cambridge Structural Database entries .
What computational methods predict the compound’s reactivity in catalytic systems?
Advanced Research Question
- DFT Calculations : Use Gaussian or ORCA to model transition states for allyl group participation in Heck or Suzuki couplings. Key parameters include HOMO-LUMO gaps (e.g., ~5.2 eV for bromo-substituted derivatives) and Fukui indices for electrophilic attack .
- MD Simulations : GROMACS trajectories reveal solvent effects on reaction pathways (e.g., acetone vs. THF) and steric hindrance from the methyl group .
How does steric hindrance from the methyl group impact coupling reactions?
Advanced Research Question
The methyl group at C4 restricts access to the bromine atom, complicating cross-coupling:
- Catalyst Design : Use bulky ligands (e.g., SPhos) in Pd-catalyzed Suzuki reactions to reduce steric clashes. Optimize catalyst loading (1–5 mol%) and temperature (80–100°C) for >70% yield .
- Kinetic Studies : Monitor reaction progress via GC-MS. A slower rate (e.g., k = 0.015 min⁻¹ vs. 0.03 min⁻¹ for unmethylated analogs) confirms steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
